
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group and an ethyl-methylphenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea typically involves the reaction of 3-chloroaniline with 2-ethyl-6-methylaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides or phosgene derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-phenylurea: Lacks the ethyl and methyl groups, leading to different chemical and biological properties.
1-(3-Bromophenyl)-3-(2-ethyl-6-methylphenyl)urea: The bromine atom can lead to different reactivity and applications.
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea:
Eigenschaften
Molekularformel |
C16H17ClN2O |
|---|---|
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-12-7-4-6-11(2)15(12)19-16(20)18-14-9-5-8-13(17)10-14/h4-10H,3H2,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
GIMSTXSVTTYOOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)NC2=CC(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


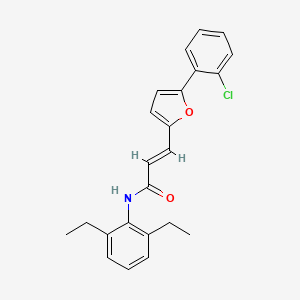
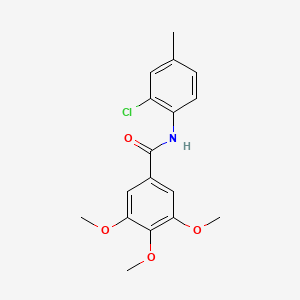

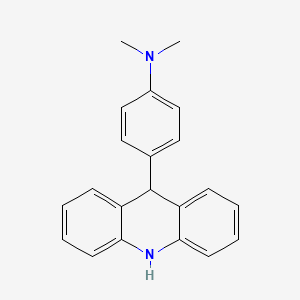
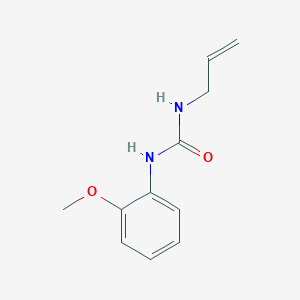
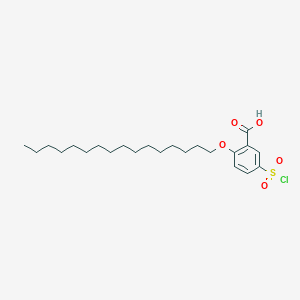

![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
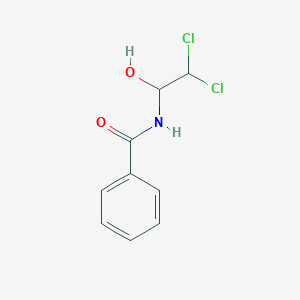

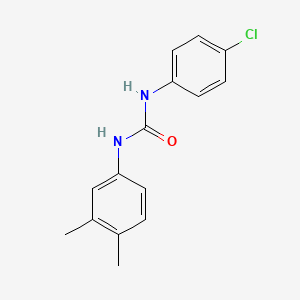
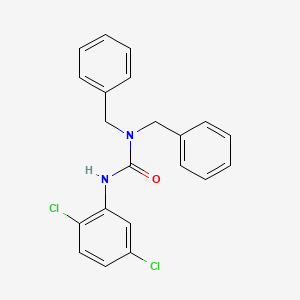

![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
